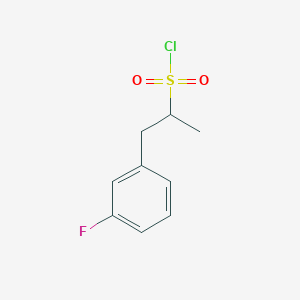
1-(3-Fluorophenyl)propane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)propane-2-sulfonyl chloride is an organic compound with the molecular formula C9H10ClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further substituted with a fluorophenyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)propane-2-sulfonyl chloride typically involves the reaction of 3-fluorophenylpropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Fluorophenylpropane+Chlorosulfonic Acid→1-(3-Fluorophenyl)propane-2-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions, such as temperature control and the use of catalysts, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)propane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonyl Fluorides: Formed by reduction or oxidation reactions
Scientific Research Applications
1-(3-Fluorophenyl)propane-2-sulfonyl chloride finds applications in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)propane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluorophenyl)propane-1-sulfonyl chloride
- 1-(4-Fluorophenyl)propane-2-sulfonyl chloride
- 1-(3-Chlorophenyl)propane-2-sulfonyl chloride
Uniqueness
1-(3-Fluorophenyl)propane-2-sulfonyl chloride is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the compound’s reactivity and properties. The fluorine atom can enhance the compound’s stability and alter its electronic characteristics, making it distinct from other sulfonyl chlorides.
Properties
Molecular Formula |
C9H10ClFO2S |
|---|---|
Molecular Weight |
236.69 g/mol |
IUPAC Name |
1-(3-fluorophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClFO2S/c1-7(14(10,12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 |
InChI Key |
MMMKGXSNNUAIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



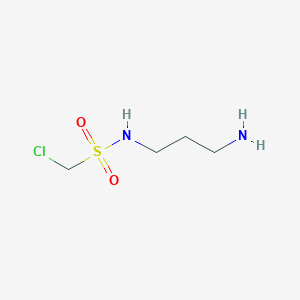
![1-[(2-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13270924.png)
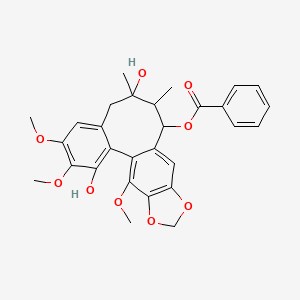
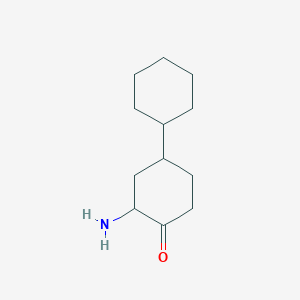

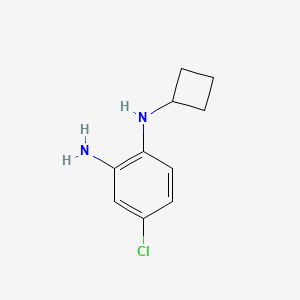
![3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13270968.png)
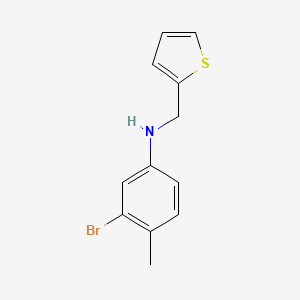
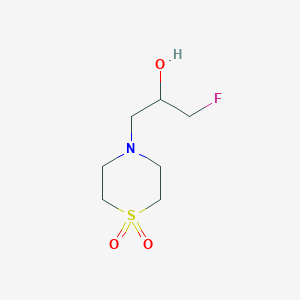

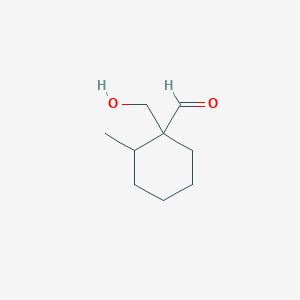
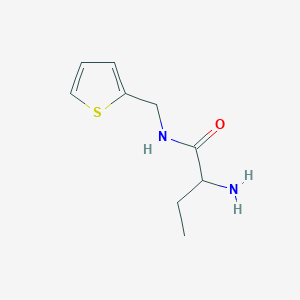
![4-(2-Cyclopropylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13270992.png)
